Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

Catalog No.
S843458
CAS No.
1373232-44-0
M.F
C14H13ClFNO2
M. Wt
281.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxy...

CAS Number

1373232-44-0

Product Name

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

IUPAC Name

methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride

Molecular Formula

C14H13ClFNO2

Molecular Weight

281.71 g/mol

InChI

InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H

InChI Key

XGCWMHLJNLWDHO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl

    Antiviral Activity

      Scientific Field: Medicinal chemistry and virology.

      Summary: Researchers have synthesized various indole derivatives, including methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride, as potential antiviral agents.

      Methods: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L.

      Results: These compounds hold promise for developing novel antiviral therapies.

    Blood Coagulation Factor Xa Inhibition

      Scientific Field: Hematology and drug discovery.

      Summary: Methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride (DPC423) is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

      Methods: DPC423 was designed and synthesized for its inhibitory activity against factor Xa.

      Results: DPC423 represents a potential therapeutic agent for managing coagulation disorders.

    Hydromethylation of Alkenes

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has the chemical formula C₁₄H₁₃ClFNO₂ and a molecular weight of 281.71 g/mol. This compound features a biphenyl structure substituted with an amino group, a fluoro group, and a carboxylate moiety. It is classified as an organofluorine compound due to the presence of a carbon-fluorine bond, which is known to enhance the biological activity and stability of organic molecules .

The chemical reactivity of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylate can undergo esterification or hydrolysis. Additionally, the presence of the fluorine atom may influence the compound's reactivity by stabilizing certain intermediates during chemical transformations.

Research indicates that compounds containing amino and fluoro substituents often exhibit significant biological activity. Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has been studied for its potential pharmacological effects, particularly in relation to its interaction with various biological targets. The fluoro group may enhance lipophilicity and bioavailability, making it an attractive candidate for drug development .

Several methods have been proposed for synthesizing methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride:

  • Fluorination: Starting from a biphenyl derivative, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Amination: The introduction of the amino group can be accomplished through reductive amination or nucleophilic substitution methods.
  • Esterification: The carboxylic acid derivative can be converted into its methyl ester using methanol in the presence of an acid catalyst.

These synthetic routes allow for the controlled introduction of functional groups necessary for achieving desired properties in the final product .

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has various applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Its unique structure makes it useful in creating complex organic molecules.
  • Material Science: The compound may also find applications in materials with specific electronic or optical properties due to its biphenyl structure .

Studies on methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride have focused on its interactions with biological receptors and enzymes. These interactions are crucial for understanding its potential therapeutic effects and side effects. Preliminary data suggest that it may interact with specific targets involved in metabolic pathways or disease processes .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate1369287-06-8Lacks fluorine; used in similar pharmaceutical contexts
Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl129319943Contains aminomethyl instead of amino group
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate70701217Different position of functional groups

These compounds highlight the uniqueness of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride due to its specific combination of functional groups and structural features that may confer distinct biological properties .

Dates

Modify: 2023-08-16

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